![molecular formula C13H22N4 B2384631 [(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine CAS No. 1909294-68-3](/img/structure/B2384631.png)

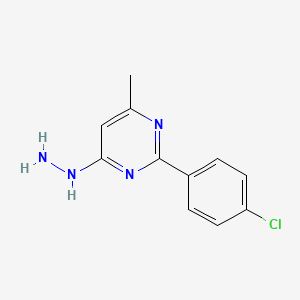

[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine, also known as CPP-115, is a novel and potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including addiction, epilepsy, and anxiety.

Applications De Recherche Scientifique

Asymmetric Synthesis of 2-(1-Aminoalkyl)piperidines

A notable application of compounds related to "[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine" involves the asymmetric synthesis of 2-(1-aminoalkyl)piperidines. This synthesis employs (-)-2-cyano-6-phenyloxazolopiperidine as a starting material, which upon reduction and subsequent modifications, leads to various substituted diamino alcohols and amines, showcasing the versatility of these compounds in synthetic organic chemistry (Froelich et al., 1996).

Analytical Profiles and Biological Matrix Determination

The analytical characterization of psychoactive arylcyclohexylamines, which are structurally similar to the compound , has been detailed. This research outlines the development of qualitative and quantitative methods for the determination of these compounds in biological matrices, highlighting the relevance of such compounds in forensic and toxicological studies (De Paoli et al., 2013).

Antiserotonin and Antihistaminic Properties

The antiserotonin and antihistaminic properties of compounds structurally related to "[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine" have been explored. These properties are demonstrated in various experimental setups, including the capacity to block the vasopressor actions of serotonin and the spasmogenic effect of serotonin on isolated rat uterus, indicating potential therapeutic applications in allergy and serotonin syndrome treatments (Stone et al., 1961).

Wnt Beta-Catenin Agonism for Bone Formation

Research has identified compounds that act as agonists of the Wnt beta-catenin signaling pathway, leading to an increase in bone formation. This application is critical in the development of treatments for bone disorders, showcasing the therapeutic potential of structurally complex piperidines in regenerative medicine (Pelletier et al., 2009).

Serotonin 5-HT1A Receptor Biased Agonists for Antidepressant Activity

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds demonstrate a preference for ERK1/2 phosphorylation over other signal transduction pathways, offering promising leads for antidepressant drug development with potentially improved therapeutic profiles (Sniecikowska et al., 2019).

Propriétés

IUPAC Name |

[(2S,3R)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4/c1-16-12(6-7-15-16)13-10(9-14)3-2-8-17(13)11-4-5-11/h6-7,10-11,13H,2-5,8-9,14H2,1H3/t10-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQJJIMBCJTEAB-MFKMUULPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2C(CCCN2C3CC3)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)[C@@H]2[C@H](CCCN2C3CC3)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-7-(3-thiophen-3-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2384552.png)

![4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2384553.png)

![N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2384556.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2384557.png)

![2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2384559.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2384562.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2384564.png)

![[2-[(2-Chlorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2384565.png)

![Methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2384567.png)

![N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384570.png)